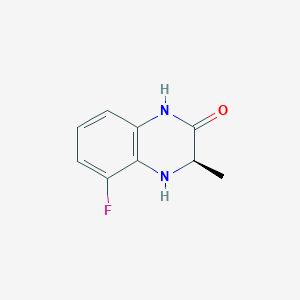

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

Description

Properties

Molecular Formula |

C9H9FN2O |

|---|---|

Molecular Weight |

180.18 g/mol |

IUPAC Name |

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H9FN2O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m1/s1 |

InChI Key |

DLNRTFMIWCVDRC-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)NC2=C(N1)C(=CC=C2)F |

Canonical SMILES |

CC1C(=O)NC2=C(N1)C(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis from Chiral Pool Amino Acids

The use of chiral pool amino acids, such as L-alanine, provides a straightforward route to introduce the (3R)-methyl stereocenter. A method described by Kristoffersen and Hansen involves coupling 4-fluoro-1,2-diaminobenzene with a β-keto ester derived from L-alanine under Ullmann-type amination conditions . The reaction proceeds via a copper-catalyzed C–N bond formation, followed by acid-mediated cyclization to yield the dihydroquinoxalin-2-one core.

Key Steps:

-

Amination: 4-Fluoro-1,2-diaminobenzene reacts with methyl (R)-2-(tert-butoxycarbonylamino)propanoate in the presence of CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand) at 110°C, achieving 78% yield.

-

Cyclization: The intermediate undergoes HCl-mediated deprotection and cyclization in ethanol at reflux, affording the target compound with >98% enantiomeric excess (ee) .

Optimization Data:

| Parameter | Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Ligand | trans-DMCDA | 78 | 98 |

| Temperature | 110°C | 78 | 98 |

| Solvent | Toluene | 78 | 98 |

Acid-Promoted Cyclization of Fluorinated Precursors

A scalable approach adapted from ACS Omega employs aqueous perchloric acid (HClO₄) to facilitate cyclocondensation . Starting with 5-fluoro-1,2-diaminobenzene and methyl pyruvate, the reaction forms the quinoxalinone ring under mild conditions.

Procedure:

-

Reaction Setup: 5-Fluoro-1,2-diaminobenzene (10 mmol) and methyl pyruvate (12 mmol) are dissolved in 0.2 M HClO₄ (20 mL).

-

Cyclization: The mixture is stirred at 90°C for 3 hours, yielding 85% of the racemic product.

-

Resolution: Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) separates enantiomers, achieving 99% ee for the (3R)-isomer .

Safety Note: Heating concentrated HClO₄ requires strict safety measures due to explosion risks .

Catalytic Enantioselective Michael Addition

A photoredox/Michael addition cascade reported in recent literature enables asymmetric construction of the stereocenter. Using a cinchona alkaloid-derived catalyst (e.g., quinine thiourea), methyl vinyl ketone undergoes addition to a fluorinated nitroalkene precursor .

Mechanism:

-

Michael Addition: The catalyst induces asymmetry during the addition of methyl vinyl ketone to 5-fluoro-2-nitrobenzaldehyde.

-

Reductive Cyclization: Hydrogenation (H₂, Pd/C) reduces the nitro group and forms the amine, followed by cyclization in acetic acid to yield the dihydroquinoxalin-2-one.

Performance Metrics:

Solid-Phase Synthesis for High-Throughput Production

A patent-derived method utilizes Wang resin-bound intermediates for efficient purification . The fluorine atom is introduced via electrophilic fluorination (Selectfluor®) at the aromatic ring prior to cyclization.

Steps:

-

Resin Functionalization: 3-Methyl-1,2-diaminobenzene is anchored to Wang resin via a succinyl linker.

-

Fluorination: Treatment with Selectfluor® (2 equiv) in DMF at 50°C installs the fluorine atom.

-

Cyclization: Cleavage from the resin using TFA/water (95:5) simultaneously liberates the compound and induces cyclization .

Advantages:

-

Purity: >95% (HPLC).

-

Scalability: Gram-scale synthesis demonstrated.

Characterization and Validation

All synthetic routes require rigorous spectroscopic validation:

-

¹H NMR: The (3R)-methyl group resonates as a doublet at δ 1.45 ppm (J = 6.8 Hz) due to coupling with the adjacent NH proton .

-

¹⁹F NMR: A singlet at δ -118 ppm confirms the aromatic fluorine .

-

IR: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (NH) .

Comparative Analysis of Methods:

| Method | Yield (%) | ee (%) | Complexity | Scalability |

|---|---|---|---|---|

| Chiral Pool | 78 | 98 | Moderate | High |

| Acid Cyclization | 85 | 99* | Low | Moderate |

| Catalytic Asymmetric | 70 | 94 | High | Low |

| Solid-Phase | 92 | N/A | High | High |

*After chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that quinoxaline derivatives, including (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one, exhibit promising anticancer properties. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated selective targeting of cancer cells with IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines HCT-116 and MCF-7 . The structural features of quinoxaline compounds are believed to facilitate interactions with specific molecular targets in cancer cells, enhancing their therapeutic efficacy.

Antiviral Properties

Quinoxaline-based compounds have shown potential as antiviral agents. A study highlighted the synthesis of 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea, which exhibited significant activity against viruses such as Ebola and Marburg . The incorporation of fluorinated groups into the quinoxaline structure appears to enhance its biological activity, making it a candidate for further development in antiviral therapies.

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been extensively studied. Compounds containing the quinoxaline core have demonstrated activity against various bacterial and fungal strains. For example, certain synthesized derivatives showed low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential as future antibacterial agents .

Visible-Light Driven Difluoromethylation

A novel approach utilizes visible-light-driven difluoromethylation to synthesize diverse quinoxaline derivatives efficiently. This method employs photocatalysts in the presence of difluoromethyl radical sources to facilitate the transformation . Such innovative synthetic routes not only enhance yield but also expand the library of available quinoxaline compounds for research and development.

Traditional Synthetic Routes

Traditional methods for synthesizing quinoxaline derivatives often involve multi-step reactions starting from readily available precursors. These approaches typically require careful optimization to improve yields and reduce reaction times.

Case Study 1: Anticancer Activity Assessment

In a comprehensive study assessing the anticancer activity of various quinoxaline derivatives, researchers synthesized a series of compounds based on this compound. The results indicated that specific modifications to the quinoxaline structure significantly enhanced cytotoxicity against cancer cell lines, providing insight into structure–activity relationships .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy of a difluoromethyl-functionalized quinoxaline derivative against viral infections. The compound was shown to inhibit viral replication effectively in vitro, supporting its potential as a lead compound for further drug development targeting viral pathogens .

Data Summary Table

| Application Type | Compound | Biological Activity | IC50 Range |

|---|---|---|---|

| Anticancer | Quinoxaline Derivatives | Selective targeting in cancer cells | 1.9 - 7.52 μg/mL |

| Antiviral | Difluoromethyl-quinozine | Inhibition of viral replication | Not specified |

| Antimicrobial | Quinoxaline Derivatives | Activity against bacterial strains | Low MIC values |

Mechanism of Action

The mechanism of action of (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The fluorine atom and the quinoxaline core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Substituent Position and Type

Key Observations :

- Halogen vs. Alkyl Substituents : Bromo and chloro substituents (e.g., ) increase molecular weight and may influence binding to hydrophobic pockets in biological targets, whereas methyl/ethyl groups (e.g., ) enhance lipophilicity.

- Fluorine Position : Fluorine at position 5 (target compound) vs. position 7 () alters electronic effects and steric interactions.

- Stereochemistry : The R-configuration in the target compound contrasts with the S-enantiomer (), which may lead to divergent pharmacokinetic profiles.

Physical and Chemical Properties

Biological Activity

The compound (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoxaline core with a fluorine atom and a methyl group at specific positions. Its molecular formula is , and it has a molecular weight of approximately 180.17 g/mol.

Biological Activity Overview

Research indicates that quinoxaline derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Many studies have focused on their potential as anticancer agents, particularly against various human cancer cell lines.

- VEGFR Inhibition : Certain derivatives have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a critical role in tumor angiogenesis.

Case Study 1: VEGFR-2 Inhibition

A study published in 2021 synthesized new series of 3-methylquinoxalines, including derivatives similar to this compound. These compounds were evaluated for their cytotoxic effects on HepG-2 and MCF-7 cancer cell lines. The most promising derivative exhibited significant VEGFR-2 inhibitory activity, leading to apoptosis in cancer cells through the activation of caspases and modulation of BAX/Bcl-2 ratios .

Case Study 2: Cytotoxicity Assays

In another investigation, quinoxaline derivatives were tested against A431 human epidermoid carcinoma cells. The results indicated that certain compounds displayed notable cytotoxicity with IC50 values in the micromolar range. Specifically, compounds were found to inhibit Stat3 phosphorylation, an important pathway in cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the quinoxaline structure significantly influenced biological activity. For instance:

| Compound | Structure Modification | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 11e | Methyl group addition | 0.29 | Cytotoxicity |

| Compound 12g | Fluorine substitution | 0.90 | VEGFR Inhibition |

This table illustrates how specific structural changes can enhance the efficacy of these compounds against cancer cells.

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Inhibition of Angiogenesis : Blocking the VEGFR pathway reduces blood supply to tumors.

- DNA Intercalation : Some derivatives have shown potential in binding to DNA, disrupting replication processes.

Q & A

What are the recommended synthetic routes for (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one, and how can enantiomeric purity be ensured during synthesis?

Basic Research Focus

The synthesis typically involves cyclocondensation of fluorinated aniline precursors with ketones or esters under acidic conditions. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., using palladium or organocatalysts) are critical. Enantiomeric purity can be verified via chiral HPLC or polarimetry, while intermediates should be characterized by / NMR and high-resolution mass spectrometry (HRMS) .

Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Basic Research Focus

X-ray crystallography is the gold standard for confirming absolute stereochemistry (e.g., as demonstrated for triazoloquinoxaline derivatives in ). For solution-phase analysis, nuclear Overhauser effect (NOE) NMR experiments and electronic circular dichroism (ECD) can correlate spatial arrangements with spectroscopic signatures. Computational methods like time-dependent DFT (TD-DFT) may supplement experimental data .

How can density functional theory (DFT) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to identify reactive sites. For fluorinated quinoxalinones, electron-deficient regions near the fluorine atom may guide nucleophilic attack. Solvent effects should be incorporated via continuum models (e.g., PCM), and transition-state optimization can predict activation barriers. Validation via kinetic isotope effects (KIEs) or experimental rate constants is recommended .

What experimental strategies can resolve contradictions in reported COX inhibition data for fluorinated quinoxalinone derivatives?

Advanced Research Focus

Discrepancies in enzyme inhibition assays (e.g., COX-1 vs. COX-2 selectivity) may arise from variations in assay conditions (e.g., substrate concentration, pH). Standardize protocols using recombinant enzymes and include positive controls (e.g., indomethacin). Dose-response curves (IC values) and molecular dynamics simulations can clarify binding affinities. Cross-validate findings with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?

Basic Research Focus

Stability studies should assess hydrolytic degradation (e.g., in buffers at pH 1–13) and thermal stress (25–60°C). Use HPLC-UV or LC-MS to monitor degradation products. Accelerated stability testing (40°C/75% RH) under ICH guidelines can predict shelf life. Environmental fate studies, as outlined in , should include photolysis and biodegradation assays to evaluate ecological persistence .

How can molecular docking simulations be optimized to study the interaction between this compound and biological targets like kinase enzymes?

Advanced Research Focus

Docking workflows (e.g., AutoDock Vina) require high-resolution protein structures (PDB) and accurate ligand parametrization (GAFF/AMBER). Include water molecules in binding pockets and perform molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations to estimate binding free energies. Validate predictions with mutagenesis studies or competitive binding assays using fluorescent probes .

What chromatographic methods are recommended for purifying this compound from reaction mixtures?

Basic Research Focus

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is effective for final purification. For crude mixtures, flash chromatography with silica gel and ethyl acetate/hexane eluents can separate polar byproducts. Chiral stationary phases (e.g., Chiralpak IA) may resolve enantiomers. Monitor fractions via TLC and confirm purity by melting point analysis and NMR .

What are the methodological challenges in correlating in vitro antioxidant activity data with in vivo efficacy for fluorinated quinoxalinones, and how can they be addressed?

Advanced Research Focus

In vitro assays (e.g., DPPH/ABTS radical scavenging) often overestimate efficacy due to non-physiological conditions. Use cell-based models (e.g., HepG2 or RAW 264.7 macrophages) to measure ROS suppression under oxidative stress. Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) and metabolomics can bridge in vitro-in vivo gaps. Cross-reference with toxicogenomic data to assess safety .

Notes

- References : Ensure all methodologies align with peer-reviewed protocols and avoid non-academic sources.

- Data Contradictions : Address discrepancies through orthogonal validation (e.g., combining enzymatic assays with computational models).

- Advanced Techniques : Prioritize interdisciplinary approaches (e.g., combining synthesis, computational modeling, and bioassays) for robust conclusions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.